molecular formula C16H18N4O2 B2796789 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 1797015-32-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide

Cat. No. B2796789
CAS RN: 1797015-32-7
M. Wt: 298.346
InChI Key: RMEBACRKJKKSKF-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted attention due to its diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It can also be considered as a potential non-classical isostere of indole .


Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

Anticancer Activity

Imidazole derivatives have shown promising results in the treatment of various types of cancer. For instance, some derivatives have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells . The presence of hydroxyl groups on the phenyl of hydrazone was found to be necessary for anticancer activity .

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Antimycobacterial Activity

Imidazole derivatives also show antimycobacterial activity, making them potential candidates for the treatment of diseases caused by mycobacteria .

Anti-inflammatory Activity

These compounds have been reported to possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

Antidiabetic Activity

Imidazole derivatives have been associated with antidiabetic activity, suggesting their potential use in the management of diabetes .

Antiallergic Activity

These compounds have been found to exhibit antiallergic activity, which could be useful in the treatment of allergic reactions .

Antipyretic Activity

Imidazole derivatives have been reported to possess antipyretic properties, which could be beneficial in the management of fever .

Antiviral Activity

These compounds have been associated with antiviral activity, suggesting their potential use in the treatment of viral infections .

Mechanism of Action

While the specific mechanism of action for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide” is not available, compounds with the 1H-imidazo[1,2-b]pyrazole scaffold have shown diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in various applications, including pharmaceuticals, agrochemicals, and material science . Future research may focus on further functionalization of this scaffold and exploration of its potential uses.

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-13(22-14-5-3-2-4-6-14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h2-8,11-13H,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEBACRKJKKSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide

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